molecular formula C4H9BO2 B12925636 (2-Methylcyclopropyl)boronic acid

(2-Methylcyclopropyl)boronic acid

Cat. No.: B12925636
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a methyl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclopropyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 2-methylcyclopropene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the hydroboration reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylcyclopropyl)boronic acid is unique due to its combination of a cyclopropyl ring and a boronic acid group. This structure imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

(2-methylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMDSGBCAQRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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